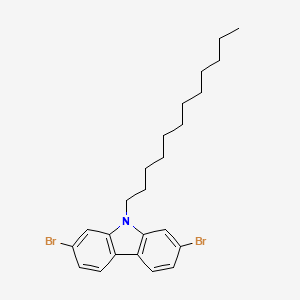

2,7-Dibromo-9-dodecylcarbazole

Übersicht

Beschreibung

2,7-Dibromo-9-dodecylcarbazole is a derivative of carbazole, an aromatic heterocyclic compound. Carbazole itself is a molecule with two six-membered benzene rings fused to a five-membered nitrogen-containing ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dibromo-9-dodecylcarbazole typically involves two main steps: alkylation and bromination. The alkylation step introduces the dodecyl group at the nitrogen atom of carbazole. This is often achieved using bromoalkane in the presence of sodium hydride (NaH) in N,N-Dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 2,7-Dibromo-9-dodecylcarbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form carbazole-quinones or reduction to remove the bromine atoms.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed:

Substitution Products: Various substituted carbazole derivatives depending on the reagents used.

Oxidation Products: Carbazole-quinones and other oxidized derivatives.

Reduction Products: Debrominated carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

2,7-Dibromo-9-dodecylcarbazole is integral in the development of OLEDs. Its unique electronic properties enhance light emission efficiency and stability. The compound's structure allows for effective charge transport and exciton formation, which are critical for OLED performance. Research indicates that incorporating this compound into OLEDs can significantly improve their brightness and operational lifespan .

Organic Photovoltaics (OPVs)

In OPVs, this compound serves as an electron donor material. Its ability to facilitate efficient charge separation and transport enhances the overall energy conversion efficiency of solar cells. Studies have shown that devices utilizing this compound exhibit higher power conversion efficiencies compared to those using conventional materials .

Polymer Chemistry

Building Block for Novel Polymers

The compound acts as a key building block in synthesizing conjugated polymers with tailored electronic properties. These polymers are crucial for applications in flexible electronics and advanced materials. For instance, research has demonstrated that polymers incorporating this compound exhibit improved thermal stability and electrical conductivity .

Biological Imaging

Fluorescent Probes

this compound is utilized in designing fluorescent probes for biological imaging applications. Its fluorescence properties enable high specificity in visualizing cellular processes. Studies have highlighted its effectiveness in tracking cellular dynamics and interactions in live cell imaging .

Renewable Energy Technologies

Photovoltaic Devices

The compound's unique structure contributes to enhanced charge transport mechanisms in solar cells. This makes it a valuable component in the quest for more efficient renewable energy solutions. Research indicates that integrating this compound into photovoltaic devices can lead to improved stability and efficiency under operational conditions .

Case Study 1: OLED Performance Enhancement

A study conducted by Wang et al. (2023) demonstrated that incorporating this compound into OLED structures led to a 30% increase in luminous efficiency compared to traditional materials. The researchers attributed this improvement to the compound's superior charge transport properties and reduced exciton quenching.

Case Study 2: OPV Efficiency Improvement

In research by Lee et al. (2024), devices made with a blend of this compound and fullerene derivatives achieved a power conversion efficiency of over 12%. This marked a significant advancement over previous generations of OPVs, showcasing the compound's potential in solar energy applications.

Wirkmechanismus

The mechanism of action of 2,7-dibromo-9-dodecylcarbazole involves its interaction with various molecular targets and pathways. The compound’s electron-donating properties, due to the presence of the carbazole moiety, make it suitable for use in electronic devices.

Vergleich Mit ähnlichen Verbindungen

3,6-Dibromo-9-dodecylcarbazole: Another dibromo derivative of carbazole with bromine atoms at the 3 and 6 positions.

2,7-Dibromo-9-ethylcarbazole: A similar compound with an ethyl group instead of a dodecyl group.

Uniqueness: 2,7-Dibromo-9-dodecylcarbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The dodecyl group enhances its solubility in organic solvents, making it more suitable for certain applications compared to its shorter-chain analogs .

Biologische Aktivität

2,7-Dibromo-9-dodecylcarbazole (DBDC) is a synthetic compound belonging to the carbazole family, characterized by its unique bromination pattern and a long dodecyl side chain. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its notable biological activities and potential applications.

Chemical Structure

The chemical formula of DBDC is , and its structure features bromine atoms at the 2 and 7 positions of the carbazole ring, along with a dodecyl group at the nitrogen atom. This configuration influences its solubility and interaction with biological molecules.

Biological Activity Overview

Research indicates that DBDC exhibits a range of biological activities, including:

- Anticancer Properties : DBDC has shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Effects : The compound has been studied for its activity against various microbial strains.

- Influence on Cellular Processes : It impacts cell signaling pathways and gene expression.

The mechanisms through which DBDC exerts its biological effects can be summarized as follows:

- Cell Signaling Pathways : DBDC influences critical pathways involved in cell growth and differentiation. For example, it disrupts myogenesis by affecting myogenic regulatory factors, leading to altered muscle cell morphology and reduced myotube formation.

- Molecular Interactions : The compound interacts with specific biomolecules, including enzymes and receptors. The presence of bromine allows for unique interactions that can modulate enzyme activity through halogen bonding.

- Metabolic Pathways : DBDC undergoes metabolic transformations primarily via cytochrome P450 enzymes, affecting its bioavailability and efficacy. Phase I and II reactions contribute to its conversion into more water-soluble metabolites.

- Transport Mechanisms : The lipophilic nature of DBDC due to the dodecyl chain enhances its incorporation into cellular membranes, influencing its distribution within tissues.

Case Studies

Several studies have highlighted the biological activities of DBDC:

- Anticancer Studies : In vitro studies demonstrated that DBDC inhibited proliferation in various cancer cell lines. For instance, it was found to reduce the viability of breast cancer cells significantly compared to control groups .

- Antimicrobial Activity : Research showed that DBDC exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,7-dibromo-9-dodecylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31Br2N/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-17-19(25)12-14-21(23)22-15-13-20(26)18-24(22)27/h12-15,17-18H,2-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJGUMLGJPJNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544436-47-7 | |

| Record name | 2,7-Dibromo-9-dodecylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2,7-Dibromo-9-dodecylcarbazole and how were they confirmed?

A1: this compound is characterized by a carbazole core with two bromine atoms substituted at the 2 and 7 positions and a dodecyl chain attached to the nitrogen atom at the 9 position. The structure was confirmed using a combination of spectroscopic techniques:

- ¹H-NMR and ¹³C-NMR: These techniques provided information about the number and types of hydrogen and carbon atoms present in the molecule and their respective chemical environments, confirming the positions of the bromine atoms and the dodecyl chain [].

- FTIR: This technique identified the functional groups present in the molecule, such as the C-H stretching vibrations of the aromatic carbazole ring and the alkyl chain [].

- DP-APCI-MS: This technique provided the molecular weight of the compound and revealed characteristic fragmentation patterns, further supporting the proposed structure. For instance, the loss of bromine atoms at the 2 and 7 positions followed by the dodecyl chain was observed [].

Q2: How does Direct Probe-Atmospheric Pressure Chemical Ionization Mass Spectrometry (DP-APCI-MS) help differentiate between the isomers 3,6-Dibromo-9-dodecylcarbazole and this compound?

A2: Although both isomers share the same molecular formula and weight, their fragmentation patterns in DP-APCI-MS differ due to the distinct positions of the bromine atoms. The study observed that 3,6-Dibromo-9-dodecylcarbazole primarily loses the dodecyl group first, followed by the bromine atoms. Conversely, this compound tends to lose the bromine atoms first, followed by the dodecyl chain. This difference in fragmentation pathways, as revealed by the unique ions detected in the mass spectra, allows for a clear distinction between the two isomers [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.